2-Piperazin-1-yl-quinoxaline hydrochloride 2-Piperazin-1-yl-quinoxaline hydrochloride
Brand Name: Vulcanchem
CAS No.: 76052-62-5
VCID: VC3856753
InChI: InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H
SMILES: C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl
Molecular Formula: C12H15ClN4
Molecular Weight: 250.73 g/mol

2-Piperazin-1-yl-quinoxaline hydrochloride

CAS No.: 76052-62-5

Cat. No.: VC3856753

Molecular Formula: C12H15ClN4

Molecular Weight: 250.73 g/mol

* For research use only. Not for human or veterinary use.

2-Piperazin-1-yl-quinoxaline hydrochloride - 76052-62-5

Specification

CAS No. 76052-62-5
Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
IUPAC Name 2-piperazin-1-ylquinoxaline;hydrochloride
Standard InChI InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H
Standard InChI Key IJAJTINZUSOXDQ-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl
Canonical SMILES C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 2-piperazin-1-yl-quinoxaline hydrochloride consists of a bicyclic quinoxaline system fused with a piperazine ring. The quinoxaline scaffold comprises two nitrogen atoms at positions 1 and 4, while the piperazine group is attached via a nitrogen atom at position 2 (Figure 1) . The hydrochloride salt enhances water solubility, a property critical for bioavailability in pharmaceutical formulations.

Molecular and Crystallographic Data

X-ray crystallographic studies of related piperazinyl-quinoxaline derivatives, such as 6-nitro-2-(piperazin-1-yl)quinoxaline hydrochloride, reveal planar quinoxaline rings with piperazine adopting a chair conformation . These structural features facilitate interactions with biological targets, such as efflux pumps in Candida albicans . The compound’s SMILES notation is C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl, reflecting its connectivity and chloride counterion .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClN₃
Molecular Weight250.73 g/mol
SolubilityWater-soluble (hydrochloride)
Melting PointNot reported

Synthetic Methodologies

The synthesis of 2-piperazin-1-yl-quinoxaline hydrochloride typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A representative pathway, adapted from piperazinyl-pyrroloquinoxaline syntheses , is outlined below:

Reaction Pathway

  • Chlorination of Quinoxaline: 2-Chloroquinoxaline is prepared via chlorodehydroxylation of quinoxalin-2-ol using POCl₃ .

  • Piperazine Substitution: The chlorinated intermediate reacts with piperazine under Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP ligand, t-BuONa base) to yield 2-piperazin-1-yl-quinoxaline .

  • Salt Formation: Treatment with HCl in ethanol affords the hydrochloride salt .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYieldReference
1POCl₃, reflux85%
2Piperazine, Pd₂(dba)₃, BINAP, t-BuONa, 100°C70%
3HCl/EtOH, RT95%

Spectroscopic Characterization

The compound is characterized using multimodal spectroscopic techniques:

  • ¹H NMR: Signals at δ 3.2–3.5 ppm (piperazine CH₂), δ 8.0–8.5 ppm (quinoxaline aromatic protons) .

  • IR: Peaks at 1600 cm⁻¹ (C=N stretch) and 2500 cm⁻¹ (NH⁺Cl⁻ vibration) .

  • Elemental Analysis: Matches calculated values for C (57.73%), H (5.64%), N (16.83%) .

Biological Activity and Mechanisms

While direct biological data for 2-piperazin-1-yl-quinoxaline hydrochloride are scarce, structurally related compounds exhibit notable antifungal activity. For instance, piperazinyl-pyrroloquinoxaline derivatives inhibit Candida albicans efflux pumps (CaCdr1p and CaMdr1p), reversing fluconazole resistance . The piperazine moiety enhances binding to fungal transporters through hydrogen bonding and hydrophobic interactions .

Table 3: Antifungal Activity of Analogous Compounds

CompoundEfflux Inhibition (%)MIC₈₀ (μM)Reference
Piperazinyl-deriv78–84100–901
Fluconazole>1000

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